Magnesium, bromooctyl-
Overview
Description
Magnesium, bromooctyl- (MgBrO₂) is an organic compound commonly used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of a variety of compounds. This compound has been studied extensively in both in vitro and in vivo experiments, and is of particular interest due to its unique properties and applications. In
Scientific Research Applications
Grignard Reagent
n-Octylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are widely used in organic synthesis . These compounds can be obtained as a formula “RMgX” by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .
Formation of Carbon-Carbon Bonds
Grignard reagents like n-Octylmagnesium Bromide are often used in the formation of carbon-carbon bonds, a key step in the synthesis of a wide variety of organic compounds .
Nucleophilic Addition Reactions
n-Octylmagnesium Bromide can act as a nucleophile in addition reactions, particularly in the formation of alcohols from carbonyl compounds .
4. Preparation of Alkyl and Aryl Magnesium Compounds n-Octylmagnesium Bromide can be used in the preparation of other alkyl and aryl magnesium compounds, which have their own range of applications in organic synthesis .
Transmetallation Reactions
n-Octylmagnesium Bromide can participate in transmetallation reactions, where it transfers its alkyl group to another metal species .
6. Synthesis of Natural Products and Pharmaceuticals Due to its versatility and reactivity, n-Octylmagnesium Bromide is often used in the synthesis of natural products and pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
magnesium;octane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQQIVFCFWSIU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884954 | |
Record name | Magnesium, bromooctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromooctyl- | |
CAS RN |
17049-49-9 | |
Record name | Magnesium, bromooctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromooctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromooctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.
A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].
A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].
A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.
A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.
A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].
ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.
ANone: Common techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- Gas Chromatography (GC):
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